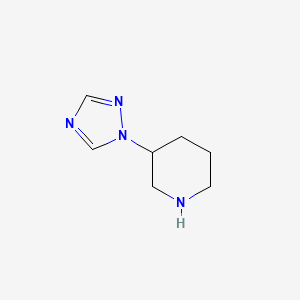

3-(1H-1,2,4-triazol-1-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSGLNRNBMUCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774511-83-0 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-1,2,4-triazol-1-yl)piperidine

Introduction: The Strategic Importance of the Triazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-1,2,4-triazol-1-yl)piperidine represents a compelling conjunction of two such pharmacologically significant moieties. The piperidine ring is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to confer aqueous solubility and provide a three-dimensional vector for substituent placement, enabling precise interaction with biological targets.[1] Complementing this, the 1,2,4-triazole ring is a versatile bioisostere for esters and amides, offering metabolic stability, hydrogen bonding capabilities, and a dipole moment that can be crucial for target engagement.[2][3]

Derivatives of these heterocyclic systems are known to possess a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][4] The successful progression of any compound built on this scaffold from a promising hit to a viable clinical candidate is, however, critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters—namely acidity (pKa), lipophilicity (logP), and solubility—govern the entire pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimental data for this specific molecule is not extensively documented in public literature, we present its known structural details and predicted properties, followed by authoritative, field-proven methodologies for their precise experimental determination. This approach provides both a direct data summary and a practical framework for the empirical validation required in a rigorous drug development program.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any potential drug candidate is to establish its definitive molecular structure and fundamental properties. These data serve as the bedrock for all subsequent experimental and computational analyses.

Molecular Structure:

The structure consists of a piperidine ring substituted at the 3-position with a 1,2,4-triazole ring linked via a nitrogen atom. The presence of the basic secondary amine in the piperidine ring and the nitrogen-rich triazole ring dictates the molecule's key physicochemical characteristics.

Summary of Physicochemical Properties:

The following table summarizes the known and computationally predicted properties for this compound. It is critical to note that predicted values require experimental validation for use in formal drug development decisions.

| Property | Value | Data Source | Significance in Drug Development |

| Molecular Weight | 152.1 g/mol | Calculated[7] | Influences diffusion, transport, and adherence to "Rule of 5" guidelines. |

| XlogP | 0.0 | Predicted[7] | Indicates balanced lipophilicity/hydrophilicity, suggesting potential for good solubility but may require optimization for membrane permeability. |

| pKa (Basic) | Not Available | Requires Experiment | Governs ionization state at physiological pH, directly impacting solubility, permeability, and target binding.[8][9] |

| Aqueous Solubility | Not Available | Requires Experiment | A critical factor for oral bioavailability; poor solubility is a primary cause of formulation challenges and clinical failure.[10][11] |

| Melting Point | Not Available | Requires Experiment | Defines the physical state and is important for formulation, stability, and purification processes. |

Section 2: Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the degree of ionization of a molecule at any given pH. This is profoundly important because the ionized (charged) and unionized (neutral) forms of a drug exhibit vastly different properties; the neutral form is typically more lipophilic and readily crosses biological membranes, while the ionized form is often more water-soluble and interacts more strongly with polar targets.[5][6] For this compound, the secondary amine of the piperidine ring is expected to be the primary basic center.

Causality Behind pKa Determination

Understanding the pKa is essential to:

-

Predict Solubility: Solubility is often pH-dependent. A basic compound will be more soluble in the acidic environment of the stomach (where it is protonated) than in the more neutral environment of the intestines.[12]

-

Model Absorption: The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across the gastrointestinal tract. The pKa allows for the calculation of the concentration of this form at different physiological pH values.[8]

-

Anticipate Drug-Target Interactions: If the binding site of a target protein contains acidic residues, a basic drug may form a crucial ionic bond (salt bridge), significantly enhancing potency.[9]

-

Guide Formulation: Knowledge of pKa is essential for developing stable and bioavailable formulations, including the selection of appropriate salt forms.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its accuracy and reliability. This method involves monitoring pH changes in a solution of the compound as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to prepare a solution of known concentration (typically 1-10 mM).

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Place the sample solution in a thermostated vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.

-

-

Titration Procedure:

-

For a basic compound like this compound, first, acidify the solution with 0.1 M HCl to a starting pH of ~2 to ensure the basic nitrogen is fully protonated.

-

Begin the titration by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure the compound is fully deprotonated.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the titrant required to reach the equivalence point has been added).

-

-

Validation and Replication: Perform a minimum of three independent titrations to ensure reproducibility. Calculate the mean pKa and standard deviation.

Workflow Visualization

Section 3: Lipophilicity (logP) - The Gatekeeper of Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).

A balanced logP is essential for drug efficacy.[13] If a drug is too hydrophilic (low logP), it may have excellent aqueous solubility but will be unable to cross lipid membranes to reach its site of action. Conversely, if a drug is too lipophilic (high logP), it may become trapped in fat tissues, exhibit poor solubility, and be rapidly metabolized by the liver.[14] The predicted XlogP of 0.0 for this compound suggests a highly balanced, hydrophilic character.[7]

Causality Behind logP Determination

-

Predicting ADME: Lipophilicity is a primary driver for absorption and distribution. Optimal logP ranges are often cited for good oral bioavailability (logP 1-3) and CNS penetration (logP ~2).[13][14]

-

Guiding Lead Optimization: In drug discovery, chemists systematically modify logP to improve a compound's pharmacokinetic profile without sacrificing potency.

-

Assessing Toxicity Risk: Highly lipophilic compounds (logP > 5) are often associated with higher risks of promiscuous binding, metabolic liabilities, and cytotoxicity.

-

Understanding Formulation: Lipophilicity influences the choice of formulation vehicles, especially for poorly soluble compounds.

Experimental Protocol: logP Determination by the Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer of relevant pH, e.g., pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of the test compound in the most appropriate phase (usually the one in which it is more soluble). The final concentration should not exceed 0.01 M.

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The volume ratio is chosen based on the expected logP to ensure quantifiable concentrations in both phases.

-

Add the stock solution of the test compound.

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). Gentle shaking or rotation is preferred to avoid the formation of emulsions.

-

-

Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any potential emulsions.

-

Quantification:

-

Carefully take an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve for each phase must be prepared.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous

-

The final result is expressed as logP = log₁₀(P).

-

-

Validation and Replication: The experiment should be performed in triplicate. The resulting logP values should be within a range of ± 0.3 units for the result to be considered valid.

Workflow Visualization

Section 4: Aqueous Solubility - The Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. For orally administered drugs, dissolution in the gastrointestinal fluids is the first and often rate-limiting step to absorption.[15] A compound that cannot dissolve cannot be absorbed, rendering it ineffective regardless of its potency.[16] Poor solubility is a leading cause of attrition in drug development, responsible for over 40% of new chemical entity failures.[11]

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: A high-throughput screening measurement where a DMSO stock solution of the compound is added to an aqueous buffer. It measures how readily a compound stays in solution under non-equilibrium conditions and is useful for early discovery.

-

Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a buffer. This is a more rigorous, time-consuming measurement that is essential for lead optimization and formulation development.

Causality Behind Solubility Determination

-

Ensuring Bioavailability: Adequate solubility is a prerequisite for achieving therapeutic concentrations in the bloodstream after oral dosing.[15]

-

Informing Dose and Formulation: The solubility of a drug determines the maximum achievable concentration in a formulation and influences the feasibility of different dosage forms (e.g., tablets vs. solutions).

-

Preventing Assay Artifacts: In in vitro biological assays, compounds with poor solubility can precipitate, leading to inaccurate and misleading potency data.

-

Guiding Salt Selection: For ionizable compounds, forming a salt is a common strategy to dramatically increase aqueous solubility and dissolution rate.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of the solid compound and is considered the definitive measure for drug development.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed at equilibrium.

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

The incubation time must be sufficient to reach equilibrium, which can take 24-72 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

-

Separation of Undissolved Solid: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the solid material at high speed.

-

Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

-

-

Calculation and Reporting: The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM. The solid form of the material (e.g., crystalline, amorphous) and the pH of the final solution should also be reported.

Conclusion

The compound this compound is built from a promising scaffold with high potential in drug discovery. However, its success is inextricably linked to its physicochemical properties. The predicted high hydrophilicity (XlogP = 0.0) suggests that aqueous solubility may not be a primary obstacle, but membrane permeability could be a challenge requiring careful optimization. The presence of a basic center implies that its properties will be highly pH-dependent, making a precise pKa measurement essential for predicting its behavior in the body.

This guide has outlined the critical importance of pKa, logP, and solubility and has provided robust, industry-standard protocols for their experimental determination. By systematically applying these methodologies, research and development teams can build a comprehensive data package, enabling informed decisions, minimizing late-stage attrition, and ultimately accelerating the journey from a promising molecule to a transformative medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. drughunter.com [drughunter.com]

- 10. ucd.ie [ucd.ie]

- 11. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialpharmacist.com [industrialpharmacist.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascendiacdmo.com [ascendiacdmo.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(1H-1,2,4-triazol-1-yl)piperidine

Preamble: The Confluence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel therapeutic candidates. The molecule 3-(1H-1,2,4-triazol-1-yl)piperidine represents such a confluence, wedding the versatile 1,2,4-triazole nucleus with the ubiquitous piperidine ring. The 1,2,4-triazole moiety is a cornerstone in a multitude of clinically significant drugs, renowned for a wide spectrum of biological activities including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2] This is largely due to the triazole ring's unique physicochemical characteristics, which allow it to act as a bioisostere for amide or ester groups and engage in critical hydrogen bonding and coordination interactions with biological targets.[3]

Simultaneously, the piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases.[4][5][6] Its success is attributed to its three-dimensional structure, which allows for precise spatial arrangement of substituents, and its basic nitrogen atom, which can enhance solubility and form key ionic interactions with receptors.[7][8] The presence of a piperidine motif often improves pharmacokinetic properties and metabolic stability.[8]

Given the rich pharmacology of its constituent parts, this compound emerges as a compound of significant interest. However, its specific mechanism of action in biological systems remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and define the molecular mechanism of this promising hybrid molecule. We will proceed from foundational knowledge of its components to propose testable hypotheses and detail the rigorous experimental workflows required for their validation.

Part 1: Deconstruction and Hypothesis Formulation - Potential Mechanistic Avenues

The likely biological activity of this compound can be inferred from its structural parents. This leads to several primary hypotheses regarding its mechanism of action.

Hypothesis 1: Antifungal Agent via Ergosterol Biosynthesis Inhibition

The most well-documented mechanism for 1,2,4-triazole-containing compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, potently inhibiting its function and leading to the disruption of the fungal membrane.[3]

-

Rationale: The presence of the 1,2,4-triazole ring in the candidate molecule makes CYP51 a primary suspect as a potential target.

Hypothesis 2: Anticancer Agent via Kinase Inhibition or Other Mechanisms

Both 1,2,4-triazole and piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[5][7] Triazole compounds can act as kinase inhibitors, tubulin polymerization inhibitors, or aromatase inhibitors.[3] Piperidine scaffolds are integral to numerous anticancer drugs, modulating key signaling pathways such as PI3K/Akt and NF-κB.

-

Rationale: The hybrid structure may interact with protein kinases, a common target class for heterocyclic compounds, or other proteins crucial for cancer cell proliferation and survival.

Hypothesis 3: Neurological Agent via Receptor or Enzyme Modulation

The piperidine ring is a classic feature in drugs active in the central nervous system (CNS).[5][8] Furthermore, certain 1,2,4-triazole derivatives have shown anticonvulsant activity, potentially through interaction with GABA-A receptors.[2]

-

Rationale: The molecule's structure suggests a potential to cross the blood-brain barrier and interact with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism.

Part 2: A Step-by-Step Framework for Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-stage experimental workflow is essential. This process begins with broad, unbiased screening to identify potential targets and progressively narrows to specific validation of the mechanism both in vitro and in vivo.

Stage 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound without preconceived bias.

Before embarking on wet-lab experiments, computational models can provide valuable initial hypotheses.[11] These methods utilize machine learning and structural bioinformatics to predict potential interactions based on the chemical structure of the compound and known protein targets.[12][13]

-

Protocol: In Silico Target Prediction

-

Generate a 3D conformer of this compound.

-

Utilize a panel of computational tools (e.g., molecular docking, pharmacophore modeling, machine learning-based platforms) to screen the compound against a comprehensive library of protein structures (e.g., Protein Data Bank).[14]

-

Analyze the results to identify clusters of high-probability targets, paying close attention to binding affinities and interaction modes.

-

Prioritize targets that align with the initial hypotheses (e.g., fungal CYP51, human kinases, CNS receptors).

-

Chemical proteomics offers a powerful, unbiased experimental approach to pull down and identify binding partners from a native biological context.

-

Protocol: Kinobeads/Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on Sepharose beads, ensuring the modification does not abrogate biological activity.

-

Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a fungal species like Candida albicans, a panel of human cancer cell lines, or neuronal cells).

-

Affinity Pulldown: Incubate the cell lysates with the immobilized compound (the "kinobeads" or affinity matrix).[15][16]

-

Competitive Elution: In parallel, pre-incubate the lysate with an excess of the free, non-immobilized compound. Proteins that are specifically competed off the beads by the free compound are considered high-confidence binders.

-

Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that show a significant reduction in binding to the beads in the presence of the free compound.

-

Caption: Workflow for unbiased target identification.

Stage 2: Target Engagement and Validation

Once a list of potential targets is generated, the next crucial step is to confirm that the compound directly binds to these targets within an intact cellular environment.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization in intact cells.[18][19][20]

-

Cell Treatment: Treat intact cells (e.g., cancer cells expressing the putative target kinase) with varying concentrations of this compound or a vehicle control.

-

Heat Challenge: Heat the treated cells across a range of temperatures.[21]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

-

Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody via Western blot or an AlphaScreen/ELISA format.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[22] An isothermal dose-response curve can also be generated to determine the concentration at which the compound engages its target.[19]

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Stage 3: In Vitro Functional Characterization

Confirming target binding is followed by quantifying the functional consequence of this interaction.

-

Protocol: Ligand Binding and Enzyme Inhibition Assays

-

Ligand Binding Assays: These assays measure the affinity (Kd) and kinetics (kon, koff) of the compound for its purified target protein.[23][24][25] Techniques include:

-

Radioligand Binding: Uses a radiolabeled competitor to determine the compound's inhibition constant (Ki).

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data by immobilizing the target protein and flowing the compound over it.

-

-

Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or CYP51), its activity is measured in the presence of increasing concentrations of the compound to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[26]

-

Mechanism of Inhibition Studies: Further kinetic experiments can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insight into the binding mode.[26]

-

| Assay Type | Key Parameter | Purpose |

| Ligand Binding (SPR) | Kd, kon, koff | Quantifies binding affinity and kinetics. |

| Enzyme Inhibition | IC50 | Measures functional potency of the compound. |

| Kinetic Studies | Inhibition type | Elucidates the mode of enzyme inhibition. |

Stage 4: Cellular Pathway Analysis

This stage connects target engagement to a cellular response, elucidating the downstream consequences.

-

Protocol: Reporter Gene Assays

-

Principle: Reporter assays are used to monitor the activation or inhibition of a specific signaling pathway.[27][28][29]

-

Construct Design: Use a cell line containing a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element that is regulated by the pathway of interest (e.g., a serum response element for the MAPK pathway if the target is an upstream kinase).[30][31]

-

Assay Execution: Treat the cells with the compound and a known activator of the pathway.

-

Readout: Measure the reporter signal (luminescence or fluorescence). A dose-dependent change in the signal indicates that the compound is modulating the pathway's activity.

-

-

Protocol: Protein-Protein Interaction (PPI) Assays

-

Principle: Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can measure if the compound disrupts or promotes the interaction between the target protein and its binding partners in live cells.[1][32][33]

-

Assay Setup: Express the target protein fused to an energy donor (e.g., Renilla Luciferase for BRET) and its interaction partner fused to an energy acceptor (e.g., YFP).[34][35]

-

Measurement: If the proteins are in close proximity (<10 nm), energy transfer occurs. The addition of the compound can modulate this interaction, leading to a measurable change in the BRET/FRET signal.

-

Stage 5: In Vivo Validation

The final stage is to confirm that the identified mechanism of action is relevant in a whole-organism context.

-

Protocol: Animal Model Efficacy Studies

-

Model Selection: Choose an appropriate animal model that recapitulates the human disease state.[36][37] For example, a mouse xenograft model for cancer, a murine model of systemic fungal infection, or a behavioral model for CNS disorders.[38][39]

-

Dosing and Administration: Administer this compound to the diseased animals.

-

Efficacy Readouts: Measure relevant efficacy endpoints (e.g., tumor size reduction, fungal burden in organs, improvement in behavioral scores).

-

Pharmacodynamic (PD) Biomarkers: Concurrently, collect tissue samples to measure biomarkers that confirm the in vivo engagement of the target and modulation of the downstream pathway identified in the cellular assays. This crucial step links the molecular mechanism to the therapeutic effect.[40]

-

Caption: Integrated workflow from target validation to in vivo efficacy.

Conclusion: A Roadmap to Mechanism

The molecule this compound holds considerable therapeutic promise due to the proven pharmacological utility of its constituent scaffolds. Determining its precise mechanism of action is paramount for its successful development. The multi-stage, hypothesis-driven framework presented in this guide—from unbiased target discovery and cellular engagement validation to in-depth functional characterization and in vivo confirmation—provides a rigorous and comprehensive roadmap for researchers. By systematically applying these field-proven methodologies, the scientific community can effectively decode the molecular blueprint of this compound, paving the way for its potential translation into a novel therapeutic agent.

References

- 1. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. news-medical.net [news-medical.net]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 25. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. genebiosystems.com [genebiosystems.com]

- 28. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 29. lifesciences.danaher.com [lifesciences.danaher.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. bmglabtech.com [bmglabtech.com]

- 32. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]

- 35. berthold.cn [berthold.cn]

- 36. Animal Models in Today’s Translational Medicine World - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Contemporary Animal Models For Human Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 38. [PDF] Predictive in vivo animal models and translation to clinical trials. | Semantic Scholar [semanticscholar.org]

- 39. pharmaron.com [pharmaron.com]

- 40. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]

A Researcher's Guide to the Preliminary Biological Screening of Novel Triazole-Piperidine Compounds

Authored by: A Senior Application Scientist

Disclaimer: This guide is intended for research and development professionals. All experimental work should be conducted in appropriately equipped laboratories, adhering to all institutional and national safety guidelines.

Introduction: The Therapeutic Promise of Triazole-Piperidine Hybrids

The synthesis of hybrid molecules, which covalently link two or more pharmacophores, is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents. Among these, compounds integrating the triazole and piperidine scaffolds have garnered significant attention. The five-membered, nitrogen-rich triazole ring is a bioisostere for amide bonds, offering improved metabolic stability and favorable interaction capabilities through hydrogen bonding and dipole interactions. The piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, provides a versatile and conformationally constrained scaffold that can be functionalized to modulate physicochemical properties and target interactions.

The amalgamation of these two privileged scaffolds has led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This guide provides a comprehensive, technically-grounded framework for the initial in vitro biological evaluation of newly synthesized triazole-piperidine derivatives. We will move beyond a simple recitation of protocols to explore the underlying rationale for each experimental step, ensuring a robust and reproducible screening cascade.

Part 1: Foundational Steps - Compound Management and Solubilization

A rigorous screening campaign begins not in the assay plate, but at the laboratory bench with proper compound management. The integrity of your data is fundamentally dependent on the quality and handling of your test articles.

1.1. Compound Quality Control: Before initiating any biological assays, it is imperative to confirm the identity and purity of the synthesized compounds. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. A purity level of ≥95% is generally considered the minimum standard for screening.

1.2. Solubilization Strategy: The poor aqueous solubility of novel organic compounds is a frequent challenge.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent due to its broad solubilizing power and compatibility with most in vitro assays.

-

Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Meticulous record-keeping of the exact concentration is critical.

-

Working Solutions: Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that imparts its own biological effect (typically <0.5% v/v). A vehicle control (medium/buffer with the same final DMSO concentration) must be included in every experiment.

Part 2: The Screening Cascade - A Tiered Approach

A logical, tiered approach to screening maximizes efficiency and resource allocation. We begin with broad cytotoxicity assessments to establish a therapeutic window, followed by specific assays targeting anticipated biological activities.

Workflow for Preliminary Biological Screening

Caption: A tiered workflow for the initial screening of novel compounds.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Before evaluating for specific therapeutic effects, it is essential to determine the general toxicity of the compounds against mammalian cells. This establishes a baseline for a therapeutic window, distinguishing between targeted bioactivity and non-specific toxicity. A highly cytotoxic compound may show potent antimicrobial activity simply because it is a general poison, which is not a desirable trait for a drug candidate.

We will detail the protocol for the MTT assay, a widely adopted colorimetric method for assessing cell metabolic activity.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a relevant mammalian cell line (e.g., HEK293 for normal kidney cells, or Vero for monkey kidney epithelial cells) under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazole-piperidine compounds from the DMSO stock in complete culture medium. A common concentration range for initial screening is 0.1 to 100 µM.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Untreated Control: Cells in medium only.

-

Blank: Medium only (no cells).

-

-

Incubate the plate for a further 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Antimicrobial Susceptibility Testing

Rationale: Given the prevalence of antimicrobial activity among nitrogen-containing heterocycles, screening for antibacterial and antifungal effects is a logical next step. The standard method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle of Broth Microdilution: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI guidelines)

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacterial and fungal strains.

-

Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungi: Candida albicans (yeast), Aspergillus fumigatus (mold).

-

-

Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

-

-

Plate Preparation:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include essential controls:

-

Growth Control: Wells with broth and inoculum only.

-

Sterility Control: Wells with broth only.

-

Positive Control: A known antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

-

Optionally, a growth indicator dye like resazurin or INT can be added to aid in the visualization of metabolic activity.

-

Part 3: Data Interpretation and Hit Prioritization

A successful screening campaign generates data that allows for the clear prioritization of compounds for further development.

3.1. Quantitative Data Summary: The primary endpoints from this preliminary screen are the IC₅₀ (from the cytotoxicity assay) and the MIC (from the antimicrobial assays). This data should be tabulated for easy comparison.

| Compound ID | Structure | IC₅₀ (µM) vs. HEK293 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI) vs. S. aureus |

| TP-001 | [Insert 2D Structure] | >100 | 8 | 32 | 16 | >12.5 |

| TP-002 | [Insert 2D Structure] | 15.2 | 64 | >128 | >128 | 0.24 |

| TP-003 | [Insert 2D Structure] | 85.7 | 4 | 16 | 8 | 21.4 |

| Doxorubicin | N/A | 0.8 | - | - | - | - |

| Ciprofloxacin | N/A | - | 0.5 | 0.25 | - | - |

3.2. The Selectivity Index (SI): A Critical Metric

The therapeutic potential of an antimicrobial agent is not solely defined by its potency (MIC) but also by its safety. The Selectivity Index provides a quantitative measure of this balance.

Calculation: Selectivity Index (SI) = IC₅₀ / MIC

Interpretation: A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to the host's cells. A common threshold for a promising hit is an SI ≥ 10.

-

Compound TP-001: Shows moderate antibacterial activity and low cytotoxicity, resulting in a favorable SI. This is a promising candidate.

-

Compound TP-002: Is highly cytotoxic, with an SI well below 1. This compound is likely a non-specific toxin and should be deprioritized.

-

Compound TP-003: Demonstrates the most potent antibacterial activity against S. aureus and maintains good selectivity. This compound is a high-priority hit for further investigation.

Logical Pathway for Hit Selection

Caption: Decision-making flowchart for prioritizing hit compounds.

Conclusion and Future Directions

This guide has outlined a robust, tiered strategy for the preliminary in vitro biological screening of novel triazole-piperidine compounds. By integrating cytotoxicity and antimicrobial assessments, researchers can efficiently identify promising hit compounds characterized by both high potency and favorable selectivity.

The prioritized hits from this initial screen, such as compound TP-003 , should be subjected to a battery of secondary assays to further elucidate their therapeutic potential. These next steps may include:

-

Time-kill kinetics studies to determine if the compound is bactericidal or bacteriostatic.

-

Mechanism of action studies , such as membrane permeabilization assays or specific enzyme inhibition assays.

-

Screening against a broader panel of resistant microbial strains.

-

Initial in vivo toxicity and efficacy studies in animal models.

By following a logical and well-controlled screening cascade, the journey from a novel chemical entity to a viable drug lead can be navigated with greater confidence and scientific rigor.

Navigating the Chemical Landscape of 3-(1H-1,2,4-triazol-1-yl)piperidine: A Guide to its Structural Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine-Triazole Scaffold

The fusion of a piperidine ring and a 1,2,4-triazole moiety creates a privileged scaffold in medicinal chemistry, with 3-(1H-1,2,4-triazol-1-yl)piperidine serving as a foundational core for the exploration of novel therapeutic agents. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, offers a flexible yet conformationally constrained framework that can be strategically modified to modulate pharmacokinetic properties and target engagement.[1][2] Its nitrogen atom provides a key handle for introducing diverse substituents, influencing basicity, and establishing crucial interactions with biological targets.[2]

The 1,2,4-triazole ring is a bioisostere of an amide or ester group, but with improved metabolic stability and the ability to participate in hydrogen bonding as both a donor and acceptor.[3] This five-membered aromatic heterocycle is a component of numerous clinically successful drugs, valued for its ability to engage in various non-covalent interactions with biomacromolecules.[3][4][5] The combination of these two pharmacophoric elements in this compound results in a versatile template for designing potent and selective modulators of various biological targets. This guide will delve into the landscape of its structural analogs, exploring synthetic strategies, structure-activity relationships (SAR), and the therapeutic potential of these derivatives.

Structural Analogs: A Universe of Chemical Diversity

The core structure of this compound offers multiple avenues for structural modification. These modifications can be broadly categorized into three main areas: substitution on the piperidine ring, substitution on the triazole ring, and alteration of the linkage between the two rings.

Modifications of the Piperidine Moiety

The piperidine nitrogen is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can significantly impact biological activity. Common modifications include:

-

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can modulate lipophilicity, steric bulk, and electronic properties. For instance, N-arylpiperidine derivatives have been explored as potent agonists for the human histamine H3 receptor.[6]

-

N-Acylation: The formation of amides by acylating the piperidine nitrogen introduces a carbonyl group that can act as a hydrogen bond acceptor. This strategy has been employed in the synthesis of anticonvulsant agents.[7]

-

Introduction of Functional Groups: The piperidine ring itself can be further functionalized with hydroxyl, amino, or carboxylic acid groups to enhance polarity and provide additional points for interaction with target proteins.

Modifications of the Triazole Moiety

The carbon atoms of the 1,2,4-triazole ring are amenable to substitution, offering another layer of structural diversification. A notable example is the synthesis of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine, where a cyclopropyl group is introduced at the 5-position of the triazole ring.[8] Such modifications can influence the electronic landscape of the triazole ring and introduce specific steric features for optimized target binding.

Hybrid Molecules and Linker Modification

A powerful strategy in drug design is the creation of hybrid molecules where the this compound core is linked to other pharmacologically active scaffolds. The nature of the linker can be crucial for achieving the desired biological effect. For example, piperidine-triazole hybrids have been conjugated with isoxazole, oxadiazole, and benzimidazole moieties to generate compounds with anticancer, antifungal, and anti-infective properties, respectively.[9][10][11]

Synthetic Strategies: Building the Analogs

The synthesis of this compound analogs often involves multi-step sequences. A common approach begins with the synthesis of a functionalized piperidine precursor, followed by the construction of the triazole ring or its attachment to the piperidine core.

General Synthetic Workflow

A representative synthetic pathway for generating N-substituted piperidine-triazole analogs is depicted below. This workflow highlights the key steps of piperidine functionalization and subsequent triazole formation.

Caption: Generalized synthetic workflow for this compound analogs.

Key Synthetic Reactions

-

1,3-Dipolar Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for constructing the 1,2,3-triazole ring.[10][12] This reaction is often used to link a piperidine moiety bearing an azide or alkyne group to a complementary fragment.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of piperidine-triazole derivatives.[13]

-

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to diverse libraries of analogs.[1]

Experimental Protocol: Synthesis of a Representative Analog

The following is a detailed protocol for the synthesis of a novel piperidine-triazole hybrid with potential antifungal activity, adapted from the literature.[11]

Synthesis of 3-(1-(1-(4-chlorophenyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one

Step 1: Synthesis of 1-(4-chlorophenyl)-4-azidopiperidine

-

To a solution of 1-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude mesylate in dimethylformamide (DMF, 10 mL), add sodium azide (2.0 eq) and heat the mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide, which can be used in the next step without further purification.

Step 2: Synthesis of the Final Compound via Click Chemistry

-

To a solution of 1-(4-chlorophenyl)-4-azidopiperidine (1.0 eq) and 3-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5(4H)-one (1.1 eq) in a mixture of t-butanol and water (1:1, 10 mL), add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. SAR studies have revealed several key trends:

-

Antifungal Activity: The presence of an oxadiazole ring linked to the triazole moiety has been shown to be beneficial for antifungal activity.[11] The nature of the substituent on the piperidine nitrogen also plays a crucial role, with electron-withdrawing groups on an N-aryl substituent often enhancing potency.

-

Anticancer Activity: For piperidine-triazole hybrids with isoxazole side chains, the substitution pattern on the aryl group of the isoxazole can significantly influence cytotoxicity against cancer cell lines.[9]

-

Enzyme Inhibition: In the case of acetylcholinesterase (AChE) and α-glucosidase inhibitors, the introduction of propanamide side chains on the triazole ring has been explored, with the nature of the amine used to form the amide bond impacting the inhibitory potential.[13]

The following diagram illustrates a conceptual SAR for antifungal activity based on reported findings.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. jopcr.com [jopcr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

molecular structure and characterization of 3-(1H-1,2,4-triazol-1-yl)piperidine

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(1H-1,2,4-triazol-1-yl)piperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical characterization of this compound. This molecule incorporates two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of many natural products and pharmaceuticals, and the 1,2,4-triazole moiety, known for its diverse biological activities[1][2][3]. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind the characterization workflow. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles and data from closely related analogues to present a robust and predictive framework for its analysis.

Introduction and Significance

The hybridization of distinct pharmacophores into a single molecular entity is a proven strategy in drug discovery. The piperidine ring provides a versatile, three-dimensional scaffold that is present in thousands of clinical and preclinical compounds[1]. The 1,2,4-triazole ring is a bioisostere for amide and ester groups and is a key component in numerous antifungal, antiviral, and anticancer agents[2][4]. The combination of these two moieties in this compound (Molecular Formula: C₇H₁₂N₄, Monoisotopic Mass: 152.1062 Da) creates a chiral molecule with significant potential as a building block for novel therapeutics[5].

A critical feature of this molecule is the chiral center at the C3 position of the piperidine ring. The stereochemistry of drug candidates profoundly impacts their pharmacological and toxicological profiles. Therefore, proper characterization must include not only constitutional isomerism but also the stereochemical integrity of the sample. This guide will address the complete characterization workflow, from synthesis to enantiomeric purity assessment.

Proposed Synthesis and Purification

A robust synthesis is the foundation of any characterization study. While multiple synthetic routes can be envisioned, a chemically efficient approach involves the nucleophilic substitution of a suitable piperidine precursor. The following protocol is a validated method for N-arylation of heterocyclic amines.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from commercial starting materials.

Step 1: Boc Protection of 3-Aminopiperidine

-

Dissolve 3-aminopiperidine (1.0 eq) in Dichloromethane (DCM, 10 mL/g).

-

Add Triethylamine (Et₃N, 2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.

Step 2: Triazole Formation

-

To a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in acetic acid (5 mL/g), add N,N-dimethylformamide azine (1.2 eq).

-

Heat the mixture at 110 °C for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into ice water.

-

Neutralize with a saturated NaHCO₃ solution and extract with Ethyl Acetate (3x).

-

Combine organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Boc Deprotection

-

Dissolve the purified intermediate from Step 2 in DCM (10 mL/g).

-

Add Trifluoroacetic Acid (TFA, 5 eq) dropwise at 0 °C.

-

Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water, basify with 2M NaOH to pH > 10, and extract with DCM (3x).

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, This compound .

Structural Elucidation and Characterization

A multi-technique approach is essential for unambiguous structure confirmation.

Overall Characterization Workflow

Caption: A systematic workflow for comprehensive molecular characterization.

Mass Spectrometry (MS)

Rationale: MS confirms the molecular weight of the synthesized compound, providing the first piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Protocol:

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes the formation of the protonated ion [M+H]⁺.

-

Infuse the sample into an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

Expected Data: The primary observed ion should be the protonated molecule [M+H]⁺.

| Parameter | Predicted Value | Source |

| Molecular Formula | C₇H₁₂N₄ | [5] |

| Monoisotopic Mass | 152.1062 Da | [5] |

| [M+H]⁺ (m/z) | 153.1135 | [5][6] |

| [M+Na]⁺ (m/z) | 175.0954 | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of atoms. ¹H NMR shows the environment of each proton, while ¹³C NMR identifies all unique carbons. 2D NMR (like COSY and HSQC) correlates proton and carbon signals to assemble the final structure.

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Predicted ¹H and ¹³C NMR Data and Interpretation: (Note: Chemical shifts (δ) are predicted based on standard values for similar fragments and are reported in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.)

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Triazole H (2') | ~8.2 (s) | ~145 | Aromatic proton in an electron-deficient ring. |

| Triazole H (5') | ~7.9 (s) | ~151 | Aromatic proton adjacent to two nitrogens. |

| Piperidine H3 | ~4.5 (m) | ~58 | CH group attached directly to the triazole nitrogen; deshielded. |

| Piperidine H2eq, H6eq | ~3.2 (m) | ~48 (C6), ~46 (C2) | Axial/equatorial protons adjacent to the piperidine nitrogen. |

| Piperidine H2ax, H6ax | ~2.8 (m) | ||

| Piperidine NH | ~2.5 (broad s) | - | Exchangeable proton; shift is concentration and solvent dependent. |

| Piperidine H4, H5 | ~1.8 - 2.2 (m) | ~29 (C4), ~24 (C5) | Methylene protons on the piperidine ring. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Protocol:

-

Place a small amount of the neat sample (if liquid) or solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 500 cm⁻¹.

Predicted Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3300 | N-H Stretch | Secondary Amine (Piperidine) |

| 3100 - 3150 | C-H Stretch (sp²) | Triazole Ring |

| 2850 - 2950 | C-H Stretch (sp³) | Piperidine Ring |

| ~1550 | C=N Stretch | Triazole Ring |

| ~1250 | C-N Stretch | Triazole & Piperidine |

Physicochemical Properties and Purity Analysis

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard for assessing the purity of a synthesized compound. A reversed-phase method is suitable for this polar molecule.

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the triazole chromophore).

-

Injection Volume: 10 µL of a 1 mg/mL sample.

-

Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Chirality and Enantiomeric Purity

Rationale: The C3 position is a stereocenter. For any pharmaceutical application, it is critical to either isolate a single enantiomer or to consistently produce a racemic mixture. Chiral HPLC can separate and quantify the two enantiomers.

Protocol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: An isocratic mixture of hexane and ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized experimentally.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The separation of the racemic mixture into two distinct peaks allows for the calculation of enantiomeric excess (ee%).

Conclusion

The structural characterization of this compound requires a systematic, multi-technique approach. This guide outlines a robust workflow, from a proposed synthesis to final purity and stereochemical assessment. By employing Mass Spectrometry, NMR and IR spectroscopy, and chromatographic techniques, researchers can unambiguously confirm the identity, purity, and enantiomeric composition of this valuable chemical building block. The predictive data and detailed protocols provided herein serve as a comprehensive resource for scientists engaged in the synthesis and development of novel piperidine and triazole-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-(1h-1,2,3-triazol-1-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]

in vitro evaluation of 3-(1H-1,2,4-triazol-1-yl)piperidine cytotoxicity

An In-Depth Technical Guide to the In Vitro Cytotoxicity Evaluation of 3-(1H-1,2,4-triazol-1-yl)piperidine

This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of this compound, a novel compound featuring a piperidine ring linked to a 1,2,4-triazole moiety. These heterocyclic structures are prevalent in medicinal chemistry, known to impart a wide range of biological activities.[1][2] A thorough and multi-faceted assessment of cytotoxicity is a critical early step in the drug discovery process, essential for identifying potential safety liabilities and understanding a compound's mechanism of action.[3][4][5]

This document eschews a rigid, templated approach in favor of a logical, field-proven workflow. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and scientifically sound evaluation.

Part 1: Foundational Principles & Strategic Planning

A successful cytotoxicity assessment begins not with the assay itself, but with a strategic plan grounded in the compound's nature and the study's objectives.

The Rationale for a Multi-Assay, Orthogonal Approach

-

Metabolic Viability: Assesses mitochondrial function, a key indicator of overall cell health.[6][7]

-

Membrane Integrity: Directly measures cell lysis (necrosis) by detecting the release of intracellular components.[8]

-

Apoptotic Pathway Activation: Investigates programmed cell death, a common mechanism for anticancer agents.[9][10][11]

By integrating data from these three distinct biological endpoints, we create a self-validating system that provides a holistic view of the compound's cytotoxic mechanism.

The Logic of Cell Line Selection

The choice of cell line is a critical variable that dictates the relevance of the experimental outcome.[12][13][14] The selection should be driven by the compound's intended therapeutic application.

-

Cancer vs. Non-Cancerous Cells: To determine if the compound has a selective effect, it is crucial to test it on both cancerous and non-cancerous cell lines.[15] A promising therapeutic candidate would ideally show high potency against cancer cells while exhibiting minimal toxicity to normal cells.

-

Tissue of Origin: The cell line should originate from a tissue relevant to the compound's potential target.[12][14] For a general screening, a panel including common cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a standard non-cancerous fibroblast or epithelial line (e.g., MRC-5 or HEK293) is a robust starting point.[15][16]

For this guide, we will proceed with a hypothetical panel:

-

MCF-7: Human breast adenocarcinoma cell line.

-

A549: Human lung carcinoma cell line.

-

HEK293: Human embryonic kidney cell line (as a non-cancerous control).

Part 2: Core Cytotoxicity Assessment Workflow

This section details the integrated workflow for evaluating this compound.

Phase 1: Metabolic Viability Assessment (MTT Assay)

This assay provides a quantitative measure of metabolic activity, which in most healthy cell populations correlates directly with the number of viable cells.[7][17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.[7][19][20]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][20]

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO). A typical final concentration range might be 0.1 µM to 100 µM.[20] Include "vehicle control" wells (medium with the highest concentration of DMSO) and "untreated control" wells (medium only).[20]

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[3]

-

MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.[20][21]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[7][22]

-

Absorbance Reading: Measure the absorbance at 570 nm (or 540-590 nm) using a microplate reader.[7][21] A reference wavelength of 630 nm can be used to reduce background noise.[7]

Phase 2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[23] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis, making it a reliable indicator of necrosis.

Experimental Protocol: LDH Release Assay

-